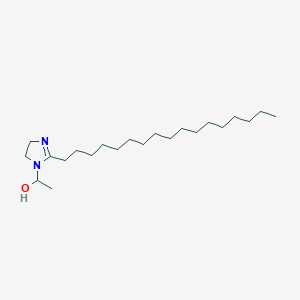
1-(2-Heptadecyl-4,5-dihydroimidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadecyl-1-hydroxyethylimidazoline is an organic compound characterized by the presence of both amine and alcohol functional groups. This compound is notable for its surfactant properties, making it valuable in various industrial applications, including detergents, emulsifiers, and corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptadecyl-1-hydroxyethylimidazoline typically involves the cyclization of fatty acids with aminoethyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the imidazoline ring. The process may involve heating the reactants in the presence of a catalyst to facilitate the cyclization .
Industrial Production Methods: Industrial production of 2-Heptadecyl-1-hydroxyethylimidazoline often employs large-scale reactors where the fatty acid and aminoethyl ethanolamine are mixed and heated. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Heptadecyl-1-hydroxyethylimidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Produces imidazoline oxides.
Reduction: Forms amine derivatives.
Substitution: Yields substituted imidazolines.
Scientific Research Applications
2-Heptadecyl-1-hydroxyethylimidazoline has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential antimicrobial properties and as a drug delivery agent.
Industry: Widely used in the production of detergents, fabric softeners, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-1-hydroxyethylimidazoline involves its interaction with cell membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
- 1-Hydroxyethyl-2-heptadecenylimidazoline
- Stearyl hydroxyethyl imidazoline
- Aminoethyl imidazoline
Comparison: 2-Heptadecyl-1-hydroxyethylimidazoline is unique due to its specific fatty acid chain length and the presence of both amine and alcohol functional groups. This combination imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C22H44N2O |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23-19-20-24(22)21(2)25/h21,25H,3-20H2,1-2H3 |
InChI Key |
UPOFBZZSDRYRHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




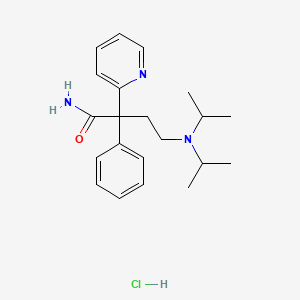
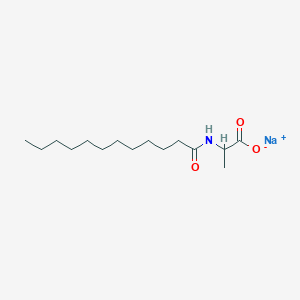
![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)


![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
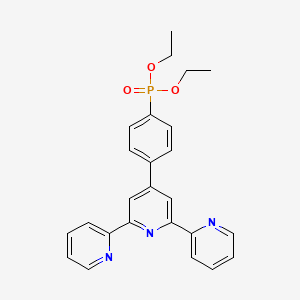
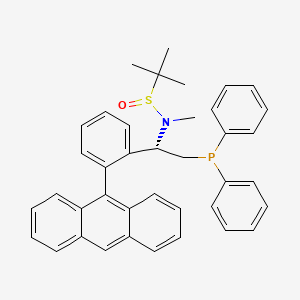
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
